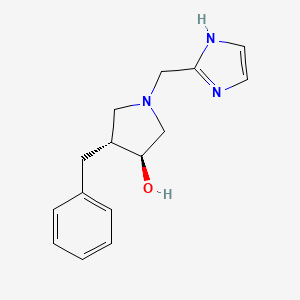
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol, also known as BIMU8, is a compound that has been widely studied in scientific research. This compound belongs to the class of imidazoline receptor ligands and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol acts by binding to imidazoline receptors and modulating their activity. It has been found to have a high affinity for I1 and I2 imidazoline receptors. The activation of imidazoline receptors leads to the modulation of various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to lower blood pressure by modulating the activity of imidazoline receptors. It has also been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. This compound has also been found to have analgesic effects, making it a potential therapeutic agent for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying imidazoline receptors and their role in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the activity of endogenous ligands.
Orientations Futures
There are several future directions for the study of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol. One direction is to further explore its potential therapeutic applications in diseases such as hypertension, diabetes, and pain management. Another direction is to study its effects on other physiological processes, such as cognition and memory. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol involves a series of chemical reactions. The starting material for the synthesis is 2-amino-1-methyl-1H-imidazole, which is reacted with 4-benzyl-3-pyrrolidinol in the presence of a catalyst to form the intermediate compound. The intermediate is then further reacted with other reagents to form the final product, this compound.
Applications De Recherche Scientifique
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a high affinity for imidazoline receptors and can modulate their activity. Imidazoline receptors are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. This compound has been found to have potential therapeutic applications in diseases such as hypertension, diabetes, and pain management.
Propriétés
IUPAC Name |
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14-10-18(11-15-16-6-7-17-15)9-13(14)8-12-4-2-1-3-5-12/h1-7,13-14,19H,8-11H2,(H,16,17)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWITTXXVMDPFAY-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-5-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346980.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B7346984.png)
![(3aR,6aR)-5-[(2-phenylpyrimidin-5-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346988.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7346989.png)
![(3aR,6aR)-5-[(4-pyrazol-1-ylphenyl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346994.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-benzyl-N-cyclopropylacetamide](/img/structure/B7346998.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7347006.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7347018.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7347025.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B7347038.png)
![(3S,4R)-4-benzyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B7347042.png)
![1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea](/img/structure/B7347055.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7347070.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7347076.png)